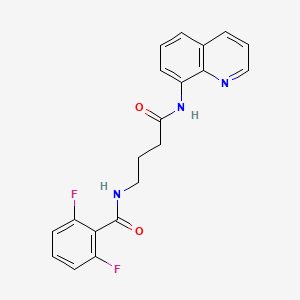

2,6-difluoro-N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

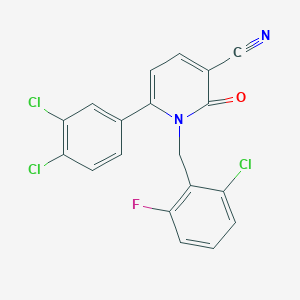

Fluoroquinolones are a family of antibacterials, which include norfloxacin, pefloxacin, ciprofloxacin, and ofloxacin . They have been in the pharmaceutical market for nearly three decades . The first drug in the series of quinolones, nalidixic acid, was launched into medicinal practice in 1963 . Structural modification of the quinolone skeleton by incorporating fluorine atoms at C-6 and other positions of the benzene ring resulted in a remarkable improvement of antimicrobial properties .

Synthesis Analysis

The synthesis of fluoroquinolones involves various approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation .Molecular Structure Analysis

Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

Fluoroquinolones exhibit a high level of antibacterial activity and a wide spectrum which surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials .Physical And Chemical Properties Analysis

The physical and chemical properties of fluoroquinolones depend on their specific structures. For example, 2,6-Difluorobenzoic acid has a molecular weight of 158.10 .Aplicaciones Científicas De Investigación

Fluorescent Chemosensors

- A study by Li et al. (2014) developed a new fluorescent sensor incorporating a quinoline group, showing excellent selectivity and sensitivity for Zn(2+) over other cations. This sensor demonstrated potential for Zn(2+) imaging in living cells (Li et al., 2014).

Vesicle Formation Studies

- Research by You et al. (2010) investigated the self-assembly of vesicles from a quinoline derivative. The study explored the impact of transition metal ions and trifluoroacetic acid on the formation of these vesicles, indicating potential applications in material science (You et al., 2010).

Zinc Ion Detection

- Nolan et al. (2005) developed two fluorescein-based dyes derivatized with 8-aminoquinoline for zinc ion detection. These dyes showed high selectivity for Zn(II), demonstrating potential in biological zinc detection (Nolan et al., 2005).

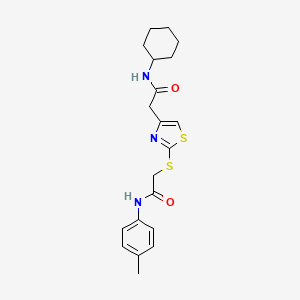

Catalytic Studies

- A paper by Imamoto et al. (2012) explored the use of quinoxaline-based ligands in rhodium-catalyzed asymmetric hydrogenation. This research has implications for pharmaceutical synthesis and catalytic processes (Imamoto et al., 2012).

Annulation Reactions

- Kalsi et al. (2017) discussed the cobalt-catalyzed C–H bond annulation of benzamides with isonitriles. The study presented an atom-economical procedure for synthesizing quinolin-8-yl derivatives (Kalsi et al., 2017).

Chemical Synthesis

- Xia et al. (2016) reported on the remote sulfonylation of aminoquinolines, providing an environmentally friendly approach for synthesizing benzamide derivatives (Xia et al., 2016).

DNA Methylation Inhibitors

- Rilova et al. (2014) synthesized quinoline-based derivatives as inhibitors of DNA methyltransferase, showing potential for therapeutic applications in cancer treatment (Rilova et al., 2014).

Mecanismo De Acción

Propiedades

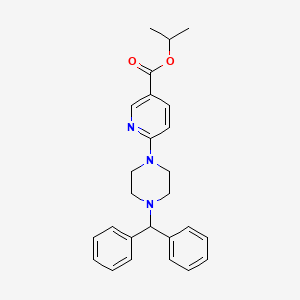

IUPAC Name |

2,6-difluoro-N-[4-oxo-4-(quinolin-8-ylamino)butyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F2N3O2/c21-14-7-2-8-15(22)18(14)20(27)24-12-4-10-17(26)25-16-9-1-5-13-6-3-11-23-19(13)16/h1-3,5-9,11H,4,10,12H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZUZUKRYSNPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=C(C=CC=C3F)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2717097.png)

![1-[2-({[(2-ethylphenyl)amino]carbonyl}amino)ethyl]-N-isopropyl-1H-benzimidazole-5-sulfonamide](/img/structure/B2717100.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2717106.png)

![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)

![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2717112.png)